molecular formula C9H4N2O2S2 B429098 5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene

5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene

Cat. No.: B429098
M. Wt: 236.3g/mol
InChI Key: KKIVKRAFOZIANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and a nitro group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene typically involves the nitration of dithieno[3,2-b:3,2-d]pyridine. One common method includes the use of concentrated nitric acid in the presence of a strong acid catalyst such as trifluoroacetic acid. The reaction is carried out at room temperature, leading to the selective nitration at the third position of the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene undergoes various chemical reactions, including:

    Electrophilic Substitution: The nitro group can be replaced by other substituents through reactions with nucleophiles.

    Reduction: The nitro group

Properties

Molecular Formula

C9H4N2O2S2

Molecular Weight

236.3g/mol

IUPAC Name

5-nitro-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene

InChI

InChI=1S/C9H4N2O2S2/c12-11(13)6-4-15-9-5-1-2-14-7(5)3-10-8(6)9/h1-4H

InChI Key

KKIVKRAFOZIANK-UHFFFAOYSA-N

SMILES

C1=CSC2=CN=C3C(=CSC3=C21)[N+](=O)[O-]

Canonical SMILES

C1=CSC2=CN=C3C(=CSC3=C21)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.